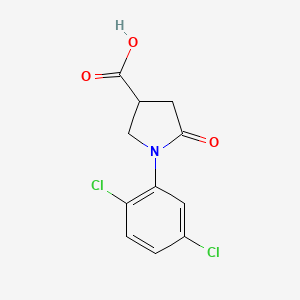

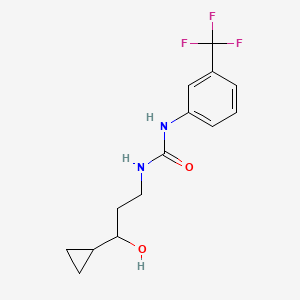

1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, or 2,5-DCPPCA, is an organic compound that has been studied for its potential applications in various scientific fields. It is a white solid with a melting point of 140-142°C and a boiling point of 200-202°C. 2,5-DCPPCA is soluble in water, ethanol, and ethyl acetate, and is insoluble in ether and benzene.

Scientific Research Applications

Complexation and Molecular Interaction Studies

Research demonstrates the significance of carboxylic acid functionalities in the complexation of nucleotide bases, highlighting their role in the formation of complexes through hydrogen bonds and π-stacking interactions. The microenvironment around the carboxylic acid group markedly alters its complexation behavior, influencing the nucleotide base selectivity and association constants. This property is crucial for understanding molecular interactions in biological systems and the design of molecular sensors or drug delivery systems (Zimmerman, Wu, & Zeng, 1991).

Crystal Engineering and Supramolecular Assemblies

The ability of carboxylic acids to form supramolecular assemblies through crystal engineering is well-documented. Studies on 1,2,4,5-benzenetetracarboxylic acid demonstrate its capability to form diverse complexes with aza donor molecules, leading to various host-guest systems and assemblies with infinite molecular tapes. These findings are pertinent to the development of new materials with potential applications in catalysis, separation, and drug delivery (Arora & Pedireddi, 2003).

Environmental Applications

Carboxylic acids are involved in the electrochemical degradation of environmental pollutants, such as 2,4,5-trichlorophenoxyacetic acid. The study shows that acidic aqueous solutions of this compound can be rapidly degraded by peroxi-coagulation using an Fe anode and an O2-diffusion cathode, where carboxylic acids play a crucial role in the degradation process. This research is vital for developing new environmental remediation technologies (Boye, Dieng, & Brillas, 2003).

Gas Adsorption and Selective Sorption

The design of metal-organic frameworks (MOFs) incorporating carboxylic acids for gas adsorption and selective sorption is another significant application. Research in this area has led to the construction of charged non-interpenetrated frameworks that demonstrate varying N2 gas adsorption capacities and CO2 selectivity based on the electronic environment and pore sizes, showing promise for CO2 capture and storage applications (Sen et al., 2014).

Mechanism of Action

Target of Action

A related compound, 5-(2,5-dichlorophenyl)-2-furoic acid, is known to target methionine aminopeptidase in escherichia coli .

Biochemical Pathways

The related compound’s interaction with methionine aminopeptidase suggests it may influence protein synthesis or maturation .

Result of Action

Based on the target of the related compound, it’s possible that it could influence protein synthesis or maturation .

properties

IUPAC Name |

1-(2,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c12-7-1-2-8(13)9(4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHTWGQMMZQFFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2754022.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2754024.png)

![(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754032.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754033.png)

![N-(3,5-dimethylphenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2754041.png)

![Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2754042.png)

![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole](/img/structure/B2754044.png)